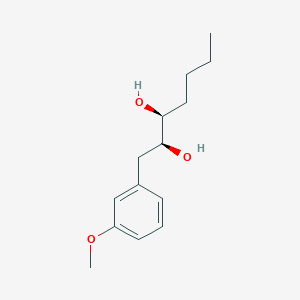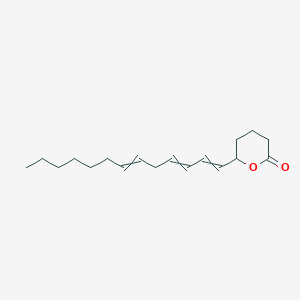![molecular formula C22H30INO2 B14213068 Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide CAS No. 824432-11-3](/img/structure/B14213068.png)
Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide: is a quaternary ammonium salt that belongs to the class of pyridinium compounds. These compounds are characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The specific structure of this compound includes a pyridinium ion substituted with an octyl chain that is further functionalized with a phenylpropoxy group. The iodide ion serves as the counterion to balance the positive charge on the pyridinium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide typically involves a multi-step process:
Quaternization Reaction: The initial step involves the quaternization of pyridine with an alkyl halide, such as 1-iodooctane, to form the corresponding pyridinium salt.
Esterification Reaction: The next step involves the esterification of the resulting pyridinium salt with (2R)-1-oxo-2-phenylpropanoic acid to introduce the phenylpropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyridinium salts can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of pyridinium salts can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium acetate in acetic acid.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding pyridine derivatives.
Substitution: Formation of pyridinium salts with different counterions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
- Employed in the synthesis of ionic liquids with unique properties.
Biology and Medicine:
- Investigated for its antimicrobial properties, particularly against bacteria and fungi.
- Studied for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the formulation of surfactants and detergents.
- Applied in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide involves its interaction with biological membranes. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The phenylpropoxy group enhances its lipophilicity, allowing it to integrate more effectively into the lipid bilayer. Additionally, the pyridinium ion can interact with negatively charged components of the cell membrane, further destabilizing the membrane structure.
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 1-octyl-, iodide: Similar structure but lacks the phenylpropoxy group.
Pyridinium, 1-[8-(2-hydroxypropoxy)octyl]-, iodide: Contains a hydroxypropoxy group instead of a phenylpropoxy group.
Uniqueness:
- The presence of the phenylpropoxy group in Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes.
- The specific stereochemistry (2R) of the phenylpropoxy group may also influence its biological activity and selectivity.
Eigenschaften
CAS-Nummer |
824432-11-3 |
|---|---|
Molekularformel |
C22H30INO2 |
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
8-pyridin-1-ium-1-yloctyl (2R)-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C22H30NO2.HI/c1-20(21-14-8-6-9-15-21)22(24)25-19-13-5-3-2-4-10-16-23-17-11-7-12-18-23;/h6-9,11-12,14-15,17-18,20H,2-5,10,13,16,19H2,1H3;1H/q+1;/p-1/t20-;/m1./s1 |
InChI-Schlüssel |
KXLYBBKTMNVHEE-VEIFNGETSA-M |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




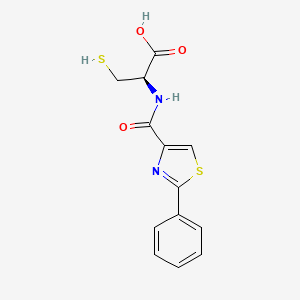
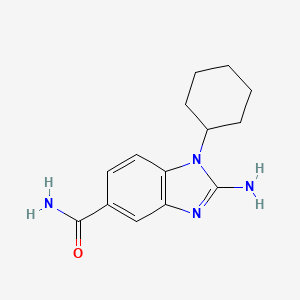
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
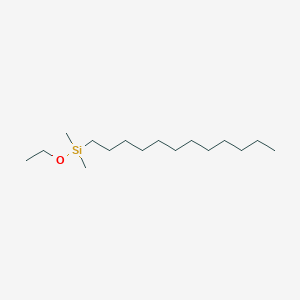
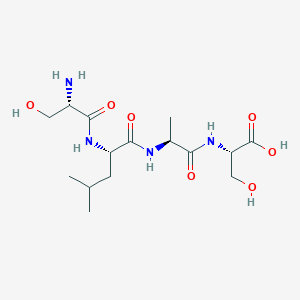
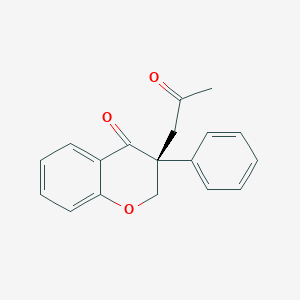
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)

